N1-Benzyl Substitution Confers 50-Fold Improvement in CCR5 Receptor Binding Affinity Over N1-Methyl Analog
In a study optimizing a 5-oxopyrrolidine-3-carboxamide hit for CCR5 antagonism, replacing the N1-methyl group with an N1-benzyl group (Compound 12e) resulted in a 50-fold improvement in binding affinity. The lead compound with an N1-methyl group exhibited an IC50 of 1.9 μM, whereas the N1-benzyl derivative achieved an IC50 of 0.038 μM [1]. This quantitative difference directly demonstrates the superiority of the benzyl substituent over the methyl group for target engagement in this scaffold.
| Evidence Dimension | CCR5 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.038 μM (for Compound 12e, a derivative incorporating the 1-benzyl-5-oxopyrrolidine-3-carboxamide motif) |
| Comparator Or Baseline | IC50 = 1.9 μM (for Compound 1, the analogous N1-methyl derivative) |
| Quantified Difference | Approximately 50-fold improvement in binding affinity (1.9 μM / 0.038 μM = 50) |
| Conditions | Competitive binding assay using [125I]RANTES and CCR5-expressing CHO cells |
Why This Matters
This data provides hard evidence for a procurement decision: if a research program aims to optimize CCR5 affinity, the N1-benzyl scaffold is quantitatively validated as a superior starting point compared to the N1-methyl variant.
- [1] Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Chem. Pharm. Bull., 52(1), 63-73. View Source
